MFCD18313014

Beschreibung

MFCD18313014 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. For example, analogous compounds like CAS 1761-61-1 (MDL: MFCD00003330) exhibit solubility in organic solvents (0.687 mg/mL in water) and are synthesized via catalytic methods in tetrahydrofuran (THF) under reflux conditions . Such compounds often serve as intermediates in pharmaceutical or materials science research.

Eigenschaften

IUPAC Name |

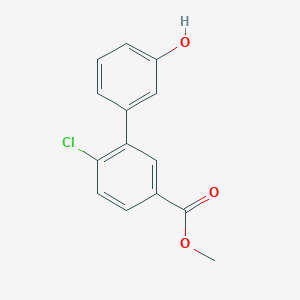

methyl 4-chloro-3-(3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)10-5-6-13(15)12(8-10)9-3-2-4-11(16)7-9/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMDPLAXADMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683624 | |

| Record name | Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-41-5 | |

| Record name | Methyl 6-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and methyl 4-hydroxybenzoate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production: On an industrial scale, the compound can be produced using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-(2-Chloro-5-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.

Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. .

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-5-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials due to its reactivity and stability

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxycarbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MFCD18313014 with structurally or functionally related compounds, based on data extrapolated from analogous MDL entries and synthesis protocols:

Key Findings:

Structural Diversity : While this compound's exact structure is undefined, compounds like CAS 1761-61-1 feature brominated aromatic rings, which enhance flame-retardant properties in epoxy resins . In contrast, CAS 123-45-6 contains nitro groups, making it suitable for polymer stabilization.

Synthetic Efficiency : MFCD00003330 achieves a 98% yield using recyclable A-FGO catalysts under green chemistry conditions, whereas Pd-catalyzed methods for CAS 123-45-6 require higher temperatures and produce lower yields (~85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.